molecular formula C8H5BrClN3O2 B12865214 3-Bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

3-Bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B12865214
M. Wt: 290.50 g/mol
InChI Key: AVRCEJQXSJHWSZ-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms .

Scientific Research Applications

3-Bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C8H5BrClN3O2

Molecular Weight

290.50 g/mol

IUPAC Name

3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H5BrClN3O2/c1-3-6(9)7-11-4(8(14)15)2-5(10)13(7)12-3/h2H,1H3,(H,14,15)

InChI Key

AVRCEJQXSJHWSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Br)C(=O)O)Cl

Origin of Product

United States

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